4-Methylthiophenyl 4-fluorophenyl sulfide
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Overview
Description
4-Methylthiophenyl 4-fluorophenyl sulfide is an organic compound with the molecular formula C13H11FS2 It is characterized by the presence of a methylthiophenyl group and a fluorophenyl group connected by a sulfide linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylthiophenyl 4-fluorophenyl sulfide typically involves the reaction of 4-methylthiophenol with 4-fluorobenzenethiol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the sulfide bond. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the thiol groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-Methylthiophenyl 4-fluorophenyl sulfide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reduction of the compound can lead to the formation of thiols or disulfides, depending on the reducing agent used.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Nitrated or halogenated derivatives of the original compound.
Scientific Research Applications
4-Methylthiophenyl 4-fluorophenyl sulfide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Methylthiophenyl 4-fluorophenyl sulfide involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic reactions. The specific pathways involved depend on the biological context and the nature of the target molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-Methylthiophenyl 4-chlorophenyl sulfide
- 4-Methylthiophenyl 4-bromophenyl sulfide
- 4-Methylthiophenyl 4-iodophenyl sulfide
Uniqueness
4-Methylthiophenyl 4-fluorophenyl sulfide is unique due to the presence of the fluorine atom, which imparts distinct chemical properties such as increased electronegativity and reactivity compared to its chloro, bromo, and iodo counterparts. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
Molecular Formula |
C13H11FS2 |
---|---|
Molecular Weight |
250.4 g/mol |
IUPAC Name |
1-fluoro-4-(4-methylsulfanylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C13H11FS2/c1-15-11-6-8-13(9-7-11)16-12-4-2-10(14)3-5-12/h2-9H,1H3 |
InChI Key |
ZBDHKRNPUPKJIM-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=CC=C(C=C1)SC2=CC=C(C=C2)F |
Origin of Product |
United States |
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